molecular formula C11H16N2S B14535297 N-(4-Ethyl-2-methylphenyl)-N'-methylthiourea CAS No. 62616-57-3

N-(4-Ethyl-2-methylphenyl)-N'-methylthiourea

Cat. No.: B14535297
CAS No.: 62616-57-3
M. Wt: 208.33 g/mol
InChI Key: UDDPZNCXWQGIGM-UHFFFAOYSA-N
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Description

N-(4-Ethyl-2-methylphenyl)-N’-methylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound features a substituted phenyl ring, making it a derivative of phenylthiourea.

Properties

CAS No.

62616-57-3

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

1-(4-ethyl-2-methylphenyl)-3-methylthiourea

InChI

InChI=1S/C11H16N2S/c1-4-9-5-6-10(8(2)7-9)13-11(14)12-3/h5-7H,4H2,1-3H3,(H2,12,13,14)

InChI Key

UDDPZNCXWQGIGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NC(=S)NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethyl-2-methylphenyl)-N’-methylthiourea typically involves the reaction of 4-ethyl-2-methylaniline with methyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-(4-Ethyl-2-methylphenyl)-N’-methylthiourea follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethyl-2-methylphenyl)-N’-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-Ethyl-2-methylphenyl)-N’-methylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Ethyl-2-methylphenyl)-N’-methylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of various biological pathways. The aromatic ring allows for interactions with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: A simpler analog with a phenyl group instead of the substituted phenyl ring.

    N,N’-Dimethylthiourea: Features two methyl groups on the nitrogen atoms.

    N-(4-Methylphenyl)-N’-methylthiourea: Similar structure but with a methyl group instead of the ethyl group.

Uniqueness

N-(4-Ethyl-2-methylphenyl)-N’-methylthiourea is unique due to the presence of both ethyl and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance its lipophilicity and binding interactions, making it a valuable compound for various applications.

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